molecular formula C21H25N5O3 B2679296 3-methoxy-2-methyl-6-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole CAS No. 2309313-25-3

3-methoxy-2-methyl-6-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole

Cat. No.: B2679296
CAS No.: 2309313-25-3
M. Wt: 395.463
InChI Key: YFCBBYLETVCKAZ-UHFFFAOYSA-N
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Description

3-methoxy-2-methyl-6-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole is a complex organic compound with a unique structure that includes an indazole core, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2-methyl-6-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2-methyl-6-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TEMPO, oxygen, and mild bases.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halides, nucleophiles, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-methoxy-2-methyl-6-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in studies to understand its interaction with biological molecules and pathways.

    Materials Science: It can be explored for its potential use in creating new materials with unique properties.

Mechanism of Action

The mechanism by which 3-methoxy-2-methyl-6-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methoxy-2-methyl-6-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(3-methoxy-2-methylindazol-6-yl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-14-10-19(23-13-22-14)29-12-15-6-8-26(9-7-15)20(27)16-4-5-17-18(11-16)24-25(2)21(17)28-3/h4-5,10-11,13,15H,6-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCBBYLETVCKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=CC4=NN(C(=C4C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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